Cas no 1448166-10-6 (6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine)

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
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- インチ: 1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22)
- InChIKey: WDFIEXFTYHJPOJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(NCC2C=CC(=CC=2Cl)Cl)N=C(N=1)N1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 369
- トポロジー分子極性表面積: 53.1
- XLogP3: 4
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089005964-1g |
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine |
1448166-10-6 | 97% | 1g |
$859.02 | 2022-04-02 | |
Chemenu | CM505406-1g |
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine |
1448166-10-6 | 97% | 1g |
$776 | 2023-02-02 |
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amineに関する追加情報
Introduction to 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine (CAS No. 1448166-10-6)
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine, identified by its Chemical Abstracts Service (CAS) number 1448166-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a chloro substituent, a dichlorobenzyl moiety, and a piperazine ring, which collectively contribute to its unique chemical properties and biological interactions.
The significance of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine lies in its potential as a lead compound for the development of novel pharmaceutical agents. Pyrimidine derivatives have been extensively studied for their roles in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction. The presence of the piperazin-1-yl group in this compound suggests its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing the structure-activity relationships (SAR) of pyrimidine-based compounds to enhance their pharmacological efficacy and reduce potential side effects. The chloro and dichlorobenzyl substituents in 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These features make it an attractive scaffold for further chemical modifications aimed at improving its pharmacokinetic properties.
In the context of contemporary pharmaceutical research, the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression has been a major focus. Pyrimidine-based inhibitors have shown considerable promise in preclinical studies due to their ability to disrupt critical signaling pathways. The structural features of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine align well with the requirements for potent kinase inhibitors, particularly those targeting tyrosine kinases implicated in various cancers.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. Piperazine derivatives are known for their anti-inflammatory properties, often by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. The combination of the piperazin-1-yl group with the pyrimidine core in 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine suggests that it may exhibit dual functionality, addressing both inflammation and underlying pathophysiological mechanisms.
The synthetic pathways for preparing 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-am ine involve multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro substituent at specific positions on the benzyl group enhances reactivity towards nucleophilic substitution reactions, which is crucial for incorporating the piperazine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, ensuring that the desired structural motifs are formed with minimal byproducts.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin -1 -yl)pyrimidin -4 -amine with biological targets. These studies have revealed that the compound can bind effectively to active sites on enzymes such as kinases and phosphodiesterases through hydrogen bonding networks involving its nitrogen-rich functional groups. Additionally, computational analysis has predicted favorable solvation properties for this compound in aqueous environments, which is essential for its absorption and distribution within biological systems.
The pharmacokinetic profile of 6-Chloro-N-(2,4-dichlorobenzyl)-2-( piperazin -1 -yl )py rimidin -4 -am ine is another critical factor that influences its potential as a therapeutic agent. Preliminary data suggest that this compound exhibits moderate oral bioavailability and prolonged half-life upon administration in animal models. These characteristics are advantageous for developing once-daily dosing regimens, improving patient compliance and therapeutic outcomes.
In conclusion,6-Ch lor o -N -( 2 , 4 -d ich lor ob enz yl ) - 2 -( p ip er azin - 1 - yl ) py rim idin - 4 - am ine ( CAS No . 1448166 -10 - 6 ) represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further optimization through medicinal chemistry approaches aimed at enhancing its efficacy and safety profiles. As research in this field continues to advance,this compound holds promise for contributing to next-generation pharmaceutical therapies that address unmet medical needs.
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